molecular formula C18H17ClN4O3 B5376741 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5376741
M. Wt: 372.8 g/mol
InChI Key: NKJKUJWTLGLZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Moreover, it has been suggested that the anticancer activity of this compound may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of fungal cells by disrupting their cell membranes and inhibiting the biosynthesis of ergosterol. Moreover, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective activities.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities, making it a suitable candidate for various assays. However, this compound also has some limitations. It is relatively insoluble in water, which may limit its use in aqueous assays. Moreover, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further investigate its antifungal activity and explore its potential as a new antifungal agent. Moreover, the anticancer activity of this compound could be further studied, and its potential use as a chemotherapeutic agent could be explored. Additionally, the anti-inflammatory, antioxidant, and neuroprotective activities of this compound could be further investigated, and its potential use as a therapeutic agent for various diseases could be explored.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography using a suitable eluent such as ethyl acetate/hexanes.

Scientific Research Applications

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential biological and medicinal properties. It has been reported to exhibit potent antifungal activity against various fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, this compound has also been shown to possess anticancer activity against various cancer cell lines such as MCF-7, A549, and HCT116. Additionally, it has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities.

properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-25-16-4-2-3-5-17(16)26-9-8-20-18(24)14-7-6-13(10-15(14)19)23-11-21-22-12-23/h2-7,10-12H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJKUJWTLGLZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.